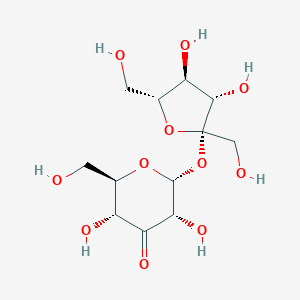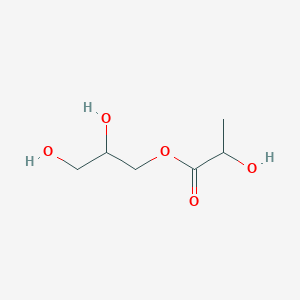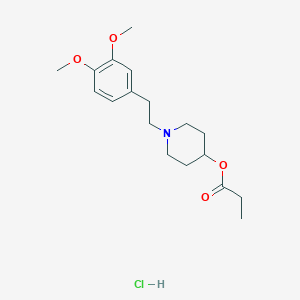
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as MDPV, and it belongs to the class of synthetic cathinones. MDPV is a psychoactive drug that has been used for research purposes due to its potent effects on the central nervous system.
作用機序
MDPV acts as a potent stimulant of the central nervous system by binding to and inhibiting the reuptake of dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to a range of physiological and psychological effects. MDPV also acts as a potent blocker of the norepinephrine and dopamine transporters, leading to a further increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, body temperature, and respiratory rate. MDPV also causes the release of stress hormones such as cortisol and adrenaline, leading to a state of increased alertness and arousal. Other effects of MDPV include increased motivation, euphoria, and feelings of well-being.
実験室実験の利点と制限
MDPV has been used extensively in laboratory experiments due to its potent effects on the central nervous system. MDPV has been used to study the effects of psychoactive drugs on neurotransmitter systems, and its use has led to significant advances in our understanding of the mechanisms underlying drug addiction and abuse. However, the use of MDPV in laboratory experiments is limited by its potential for abuse and dependence. Therefore, researchers must take precautions to ensure that MDPV is used safely and responsibly in laboratory settings.
将来の方向性
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the same neurotransmitter systems as MDPV but with reduced potential for abuse and dependence. Another area of research is the development of new methods for synthesizing MDPV that are more efficient and cost-effective. Finally, research is needed to better understand the long-term effects of MDPV on the brain and body, as well as its potential for therapeutic applications in the treatment of psychiatric disorders.
合成法
MDPV is a synthetic compound that can be synthesized using various methods. The most common method involves the reaction of propiophenone with methylamine and 3,4-Dimethoxyphenylacetonitrile. The resulting product is then hydrolyzed with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride. Other methods of synthesis involve the use of different reagents and solvents.
科学的研究の応用
MDPV has been used extensively for scientific research purposes due to its potent effects on the central nervous system. Research studies have focused on the effects of MDPV on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. MDPV has been shown to increase the release of dopamine and inhibit its reuptake, leading to increased levels of dopamine in the brain. This effect is similar to other psychoactive drugs such as cocaine and amphetamines.
特性
CAS番号 |
134826-27-0 |
|---|---|
製品名 |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-propionylhydroxypiperidine hydrochloride |
分子式 |
C18H28ClNO4 |
分子量 |
357.9 g/mol |
IUPAC名 |
[1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-4-18(20)23-15-8-11-19(12-9-15)10-7-14-5-6-16(21-2)17(13-14)22-3;/h5-6,13,15H,4,7-12H2,1-3H3;1H |
InChIキー |
ZBLMVVNFLCQLDH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
正規SMILES |
CCC(=O)OC1CCN(CC1)CCC2=CC(=C(C=C2)OC)OC.Cl |
その他のCAS番号 |
134826-27-0 |
同義語 |
1-(2-(3,4-Dimethoxyphenyl)ethyl)-4-piperidinol propanoate (ester) hydr ochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




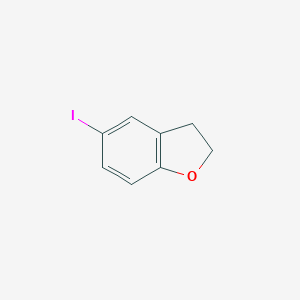
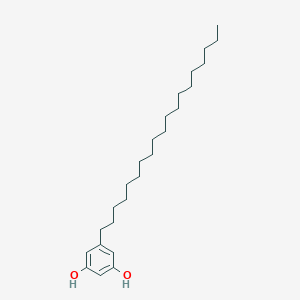
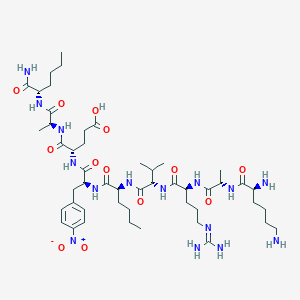


![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
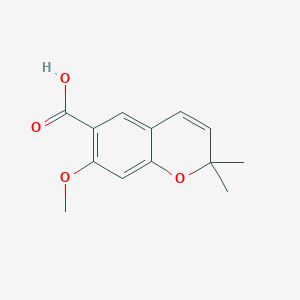

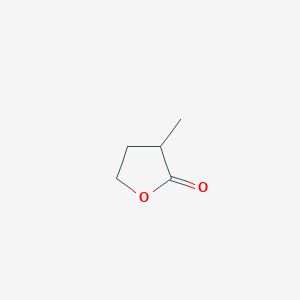
![1,7-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B162318.png)

